molecular formula C24H38O3 B12953578 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid

Cat. No.: B12953578
M. Wt: 374.6 g/mol
InChI Key: MBYNDKVOZOAOIS-BQYQJAHWSA-N
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Description

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is a chemical compound with the molecular formula C24H38O3. It is known for its unique structure, which includes a long heptadec-10-en-1-yl chain attached to a hydroxybenzoic acid core. This compound is also referred to as a derivative of ginkgolic acid, which is found in the leaves of the Ginkgo biloba tree .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid typically involves the esterification of heptadec-10-en-1-ol with 6-hydroxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid involves its interaction with cellular membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxybenzoic acid moiety can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Heptadec-10-en-1-yl)-6-methoxybenzoic acid
  • 2-(Heptadec-10-en-1-yl)-6-aminobenzoic acid
  • 2-(Heptadec-10-en-1-yl)-6-chlorobenzoic acid

Uniqueness

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is unique due to its specific combination of a long alkyl chain and a hydroxybenzoic acid core. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, which are not observed in its analogs .

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(E)-heptadec-10-enyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7+

InChI Key

MBYNDKVOZOAOIS-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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